molecular formula C7H5FINO B3327350 2-Fluoro-6-iodobenzaldehyde oxime CAS No. 334971-50-5

2-Fluoro-6-iodobenzaldehyde oxime

Cat. No.: B3327350
CAS No.: 334971-50-5
M. Wt: 265.02 g/mol
InChI Key: VRJTWDCPMCLSCY-ONNFQVAWSA-N
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Mechanism of Action

Target of Action

The primary target of oxime compounds, including 2-Fluoro-6-iodobenzaldehyde oxime, is typically the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .

Mode of Action

Oximes work by reactivating AChE that has been inactivated by organophosphates . The oxime mechanism of action involves the reactivation of the phosphorylated AChE by displacing the phosphoryl moiety from the enzyme . This displacement allows AChE to resume its normal function of breaking down acetylcholine .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in nerve signal transmission. By reactivating AChE, the compound ensures the breakdown of acetylcholine, thereby regulating the transmission of nerve signals . The downstream effects include the restoration of normal nerve function and the prevention of symptoms associated with excessive acetylcholine, such as muscle weakness and paralysis .

Pharmacokinetics

Oximes in general are known to have varying absorption, distribution, metabolism, and excretion (adme) properties . These properties can impact the bioavailability of the compound, influencing its efficacy as a therapeutic agent .

Result of Action

The result of the action of this compound is the reactivation of AChE, leading to the restoration of normal nerve function . This can help alleviate symptoms caused by organophosphates, which are known to inactivate AChE and disrupt nerve signal transmission .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that factors such as temperature, pH, and the presence of other substances can potentially impact the effectiveness of many chemical compounds .

Biochemical Analysis

Biochemical Properties

. Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities .

Cellular Effects

The specific cellular effects of 2-Fluoro-6-iodobenzaldehyde oxime are not well-documented in the literature. Oximes have been reported to have various effects on cell function. For instance, many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-known. Oximes in general have been reported to have various mechanisms of action. For instance, many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented in the literature. It is known that oximes can have different effects over time .

Preparation Methods

The synthesis of 2-Fluoro-6-iodobenzaldehyde oxime typically involves the condensation of 2-Fluoro-6-iodobenzaldehyde with hydroxylamine. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired oxime in good purity and yield .

The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

2-Fluoro-6-iodobenzaldehyde oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Fluoro-6-iodobenzaldehyde oxime has several applications in scientific research:

Comparison with Similar Compounds

2-Fluoro-6-iodobenzaldehyde oxime can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(NE)-N-[(2-fluoro-6-iodophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJTWDCPMCLSCY-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C=NO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)I)/C=N/O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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